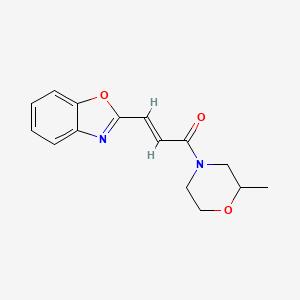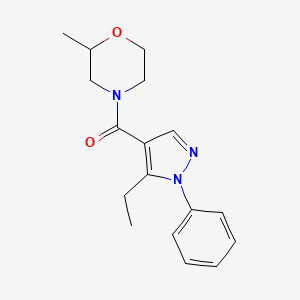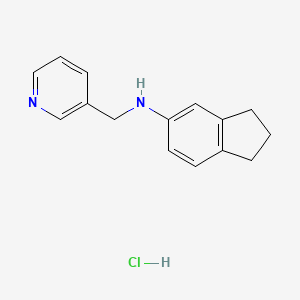
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one, also known as BMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMPP is a small molecule that belongs to the family of benzoxazole derivatives and has a molecular weight of 333.4 g/mol.
Mecanismo De Acción
The mechanism of action of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been shown to have several biochemical and physiological effects. In cancer cells, (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In addition, (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been shown to inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. In addition, (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has excellent photoluminescence properties, making it a promising candidate for the development of new materials for use in optoelectronic devices.
One of the limitations of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is its relatively complex synthesis method, which may limit its widespread use in research laboratories. In addition, the mechanism of action of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for research on (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one. One area of research is in the development of new cancer therapies based on (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one. Further studies are needed to understand the mechanism of action of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one and its potential use in combination with other anticancer agents.
Another area of research is in the development of new materials based on (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one. Further studies are needed to understand the photoluminescence properties of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one and its potential use in optoelectronic devices.
Conclusion
In conclusion, (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one exhibits potent anticancer activity and excellent photoluminescence properties, making it a promising candidate for the development of new cancer therapies and materials for use in optoelectronic devices. Further research is needed to fully understand the mechanism of action of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one and its potential applications in various areas of research.
Métodos De Síntesis
The synthesis of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is a multi-step process that involves the reaction of 2-amino-3-hydroxybenzoic acid with 2-methyl-4-chloromorpholine in the presence of triethylamine and dimethylformamide. The resulting product is then subjected to a condensation reaction with acetylacetone in the presence of acetic anhydride and triethylamine to form (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one.
Aplicaciones Científicas De Investigación
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been found to exhibit potent anticancer activity. (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Another area of research where (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has shown potential is in the field of materials science. (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been found to exhibit excellent photoluminescence properties, making it a promising candidate for the development of new materials for use in optoelectronic devices.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-10-17(8-9-19-11)15(18)7-6-14-16-12-4-2-3-5-13(12)20-14/h2-7,11H,8-10H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNQWTNRRNIFDX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C=CC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCO1)C(=O)/C=C/C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)

![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)




![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)
![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)

![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)